molecular formula C25H22FN7O B2575417 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide CAS No. 1007062-01-2

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide

Cat. No.: B2575417
CAS No.: 1007062-01-2
M. Wt: 455.497
InChI Key: ZZKJOWVPFJKFCJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidin-4-yl group, a fluorophenyl group, a methylpyrazolyl group, and a phenylbutanamide group . These groups suggest that the compound could have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as nucleophilic substitution, condensation, and cyclization . The exact synthesis would depend on the starting materials and the specific conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and IR spectroscopy could be used to analyze the structure .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on its functional groups. For example, the pyrazolo[3,4-d]pyrimidin-4-yl group might undergo reactions with nucleophiles or electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Anti-inflammatory Properties

Research on pyrazolo[1,5-a]pyrimidines, closely related to the queried compound, has demonstrated significant anti-inflammatory properties without the ulcerogenic activity typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, modifications to the pyrazolo[1,5-a]pyrimidin-7-one structure have yielded compounds with high anti-inflammatory activity and a better therapeutic index compared to standard drugs like phenylbutazone and indomethacin. Importantly, these compounds were found to be devoid of ulcerogenic activity, suggesting potential as safer anti-inflammatory agents (Auzzi et al., 1983).

Neurodegenerative and Neuropsychiatric Disease Treatment

Another application involves the discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1) for treating cognitive impairments associated with neurodegenerative and neuropsychiatric diseases. Through systematic optimizations, compounds demonstrating excellent selectivity and in vivo efficacy have been identified, highlighting the potential of pyrazolo[3,4-d]pyrimidin-4-yl derivatives in treating conditions such as schizophrenia and Alzheimer's disease (Li et al., 2016).

Neuroinflammation Imaging

Novel pyrazolo[1,5-a]pyrimidines have also been synthesized and evaluated as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These derivatives have shown subnanomolar affinity for TSPO, comparable to known ligands, with potential applications in in vivo positron emission tomography (PET) imaging of neuroinflammation (Damont et al., 2015).

Antimycobacterial Activity

The structure–activity relationships of pyrazolo[1,5-a]pyrimidin-7-amines have revealed potent in vitro growth inhibition against Mycobacterium tuberculosis, with some compounds showing low hERG liability and good stability. This highlights the potential of such compounds in treating tuberculosis, a significant global health challenge (Sutherland et al., 2022).

Adenosine Receptor Antagonism

Compounds based on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold have been identified as high-affinity and selective antagonists for the A2A adenosine receptor, with applications in developing pharmacological probes for studying the receptor in various physiological and pathological contexts (Kumar et al., 2011).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological targets it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity .

Future Directions

Future research on this compound could involve further exploration of its synthesis, analysis of its structure, investigation of its chemical reactivity, study of its mechanism of action, and evaluation of its physical and chemical properties .

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN7O/c1-3-20(17-7-5-4-6-8-17)25(34)30-22-13-16(2)31-33(22)24-21-14-29-32(23(21)27-15-28-24)19-11-9-18(26)10-12-19/h4-15,20H,3H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKJOWVPFJKFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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